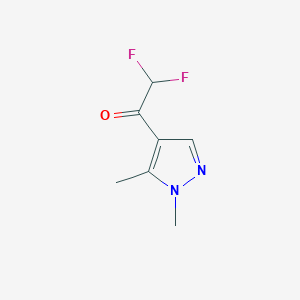

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a difluoroethanone group at position 4

準備方法

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a difluoroacetylating agent. One common method is the reaction of 1,5-dimethyl-1H-pyrazole with difluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

化学反応の分析

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the difluoroethanone group to other functional groups such as alcohols.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to pyrazole derivatives exhibit noteworthy antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of various bacteria and fungi. The incorporation of difluorinated moieties enhances their biological activity, making them candidates for developing new antimicrobial agents .

Case Study: Antioxidant Activity

A study on pyrazole derivatives revealed that certain modifications led to enhanced antioxidant properties. The presence of the difluoroethanone group in 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone was linked to improved radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

Agrochemical Applications

Herbicidal Activity

Research into the herbicidal potential of pyrazole derivatives has shown promise. The unique structure of this compound allows it to interact effectively with plant metabolism pathways. Preliminary studies suggest it may inhibit specific enzymes involved in plant growth, making it a candidate for herbicide development .

Materials Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials with specific functionalities. For example, its reactivity can be harnessed to create polymers or coatings with enhanced thermal and chemical stability due to the presence of fluorine atoms, which are known to improve material properties .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 25 | |

| Pyrazole Derivative X | Antioxidant | 15 | |

| Pyrazole Derivative Y | Herbicidal | 30 |

Table 2: Synthesis Conditions for Pyrazole Derivatives

作用機序

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluoroethanone group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .

類似化合物との比較

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone can be compared with other pyrazole derivatives such as:

1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol: This compound has a hydroxyl group instead of the difluoroethanone group, making it less reactive in certain chemical reactions.

1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea: This compound contains a thiourea group, which imparts different chemical and biological properties compared to the difluoroethanone group.

The uniqueness of this compound lies in its difluoroethanone group, which provides distinct reactivity and potential for diverse applications in various fields.

生物活性

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound. The focus is on its pharmacological effects, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2N2O, with a molecular weight of approximately 216.19 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with a similar pyrazole structure demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been linked to reduced inflammation and pain relief. Celecoxib, a well-known COX-2 inhibitor, shares structural similarities with pyrazole compounds and serves as a reference point for evaluating new derivatives .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. Specifically, compounds targeting the p38 MAP kinase pathway have shown promise in inhibiting cancer cell proliferation. The unique binding interactions of these compounds within the ATP-binding pocket of p38 alpha kinase suggest a mechanism for their selective anticancer activity .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.

- Receptor Binding : Similar compounds have shown the ability to bind to various receptors, altering cellular signaling pathways.

Case Studies and Research Findings

特性

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)-2,2-difluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-4-5(3-10-11(4)2)6(12)7(8)9/h3,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNRENGSWLEWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。